4-morpholino-3-nitrobenzene-1-sulfonamide
Description
The exploration of new chemical entities is a cornerstone of progress in the chemical sciences. The compound 4-morpholino-3-nitrobenzene-1-sulfonamide represents a confluence of several key functional groups, each contributing to a unique chemical profile. Its study is emblematic of the broader effort to understand how molecular structure dictates function, a central theme in modern organic and medicinal chemistry.
Sulfonamide derivatives are a well-established and highly significant class of compounds in the realms of organic synthesis and medicinal chemistry. The sulfonamide functional group (-SO₂NH₂), is a key structural motif found in a wide array of therapeutic agents. Historically, sulfonamides were among the first effective antimicrobial drugs and continue to be a vital component in the development of new pharmaceuticals. researchgate.net
The versatility of the sulfonamide group allows for its incorporation into diverse molecular architectures, leading to compounds with a broad spectrum of biological activities. These include antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties. In organic synthesis, the sulfonamide group is valued for its chemical stability and its ability to participate in a variety of chemical transformations. The synthesis of sulfonamides is a fundamental topic in academic and industrial research, with ongoing efforts to develop more efficient and sustainable synthetic methodologies.
The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with three key functional groups: a morpholine (B109124) ring, a nitro group, and a sulfonamide group. Each of these moieties imparts distinct properties to the molecule, influencing its reactivity, physicochemical characteristics, and potential biological activity.
The Sulfonamide Group: As the core functional group, the sulfonamide moiety is a critical determinant of the compound's chemical and potential biological properties. It is a known pharmacophore that can mimic the transition state of enzymatic reactions, leading to enzyme inhibition.
The Morpholine Ring: Morpholine is a heterocyclic amine that is frequently incorporated into drug candidates to improve their pharmacokinetic profiles. nih.govbiosynce.com Its presence can enhance aqueous solubility, metabolic stability, and receptor binding affinity. nih.gov The morpholine ring in this compound is attached to the benzene ring via a nitrogen atom, making it an electron-donating group through resonance.
The Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene ring. nih.gov This deactivates the aromatic ring towards electrophilic substitution and can be a key feature in modulating the biological activity of the molecule. nih.govnih.gov In some contexts, the nitro group can be reduced in biological systems to form reactive species, which can be the basis for certain therapeutic effects or toxicity. nih.govnih.gov
The interplay of these functional groups—the electron-donating morpholine and the electron-withdrawing nitro and sulfonamide groups—creates a unique electronic environment on the aromatic ring, which is expected to govern its chemical reactivity and interactions with biological targets.
Table 1: Key Functional Groups and Their Significance
| Functional Group | Chemical Nature | Potential Significance in the Compound |
| Sulfonamide | Acidic, polar | Core pharmacophore, potential for various biological activities |
| Morpholine | Basic, heterocyclic | Enhances solubility and metabolic stability, modulates basicity |
| Nitro | Electron-withdrawing | Modulates electronic properties, potential for bioreduction |
The investigation of a novel synthetic organic compound such as this compound involves a well-established sequence of research methodologies. The initial step is typically the synthesis of the compound, followed by its purification and comprehensive characterization.
Synthesis and Purification: The synthesis of aromatic sulfonamides can be achieved through various methods, with the reaction of an appropriate sulfonyl chloride with an amine being a common approach. For this compound, a plausible synthetic route would involve the chlorosulfonylation of a substituted nitrobenzene (B124822) followed by reaction with morpholine, or the nucleophilic aromatic substitution of a suitable di-substituted benzene with morpholine, followed by functional group manipulation to introduce the sulfonamide. Purification of the synthesized compound is crucial and is typically achieved using techniques such as recrystallization or column chromatography.
Structural Elucidation: Once a pure sample of the compound is obtained, its structure is unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide group and the N-O stretches of the nitro group.
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.
Table 2: Analytical Techniques for Characterization
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons |
| IR Spectroscopy | Presence of specific functional groups |
| Mass Spectrometry | Molecular weight and elemental formula |
| X-ray Crystallography | Three-dimensional molecular structure in the solid state |
Given the structural features of this compound, a hypothetical academic research investigation into this compound would likely encompass the following scope and objectives:
Scope: The research would focus on the synthesis, full characterization, and preliminary evaluation of the chemical and potential biological properties of this compound. The study would be positioned within the broader context of developing novel sulfonamide derivatives with potential therapeutic applications.
Objectives:
To Develop an Efficient Synthetic Route: The primary objective would be to establish a reliable and scalable synthesis for this compound with good yield and purity.
To Perform Comprehensive Structural Characterization: A key goal would be the unambiguous confirmation of the compound's structure using a suite of modern spectroscopic and analytical techniques.
To Investigate its Physicochemical Properties: The research would aim to determine key physicochemical parameters such as solubility, lipophilicity (logP), and pKa, which are important for understanding its drug-like properties.
To Conduct Preliminary Biological Screening: Based on the known activities of sulfonamides and nitroaromatic compounds, a preliminary in vitro screening against a panel of biological targets, such as bacterial strains or cancer cell lines, would be a logical objective to identify any potential therapeutic utility.
This structured investigation would provide a foundational understanding of this compound, paving the way for more detailed preclinical studies should promising activity be discovered.
Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-yl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c11-19(16,17)8-1-2-9(10(7-8)13(14)15)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H2,11,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBMDNNVMUADGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for “4 Morpholino 3 Nitrobenzene 1 Sulfonamide”
Retrosynthetic Analysis of the 4-morpholino-3-nitrobenzene-1-sulfonamide Skeleton
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. collegedunia.com For this compound, two primary retrosynthetic disconnections can be envisioned, leading to two distinct synthetic strategies.
Strategy A: Nitration as the final key step. This strategy involves the disconnection of the C-N bond of the nitro group. This leads to the precursor 4-morpholinobenzenesulfonamide. This precursor, in turn, can be disconnected at the N-S bond of the sulfonamide and the C-N bond of the morpholine (B109124), suggesting a synthesis from 4-aminobenzenesulfonamide or a related derivative and a morpholine precursor, or from a sulfonyl chloride and morpholine.
Strategy B: Morpholine substitution as the final key step. This approach involves disconnecting the C-N bond of the morpholine ring. This points to a precursor such as 4-chloro-3-nitrobenzene-1-sulfonamide, where the chlorine atom is activated for nucleophilic aromatic substitution by the presence of the ortho-nitro group. This intermediate can be further simplified to 4-chloro-3-nitrobenzenesulfonyl chloride and ammonia (B1221849) or an ammonia equivalent. The sulfonyl chloride can be traced back to o-chloronitrobenzene.
These two strategies offer different advantages and challenges regarding regioselectivity and the compatibility of functional groups during the synthetic sequence.
Classical and Contemporary Approaches to Benzene (B151609) Sulfonamide Synthesis
The formation of the benzene sulfonamide moiety is a cornerstone of both proposed synthetic strategies. This can be achieved through several methods, with direct sulfonylation and amination of sulfonyl chlorides being the most relevant.
Direct Sulfonylation Reactions on Activated Aromatic Systems
Direct sulfonylation involves the introduction of a sulfonyl group directly onto the aromatic ring. This can be achieved by reacting an activated aromatic compound with a sulfonating agent. For instance, N-phenylmorpholine could potentially be directly sulfonylated using an agent like chlorosulfonic acid. researchgate.net The morpholino group is an activating, ortho-, para-directing group, which would likely lead to the formation of 4-morpholinobenzenesulfonyl chloride. However, these reactions can sometimes lack selectivity and may require harsh conditions.
Amination Reactions Involving Sulfonyl Chlorides
A more common and versatile method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of this compound, this could involve the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine. Alternatively, a precursor like benzenesulfonyl chloride could be reacted with morpholine to yield 4-morpholinobenzenesulfonamide, which would then be nitrated in a subsequent step. The reaction of benzoyl chloride with morpholine serves as a good analogy for this type of transformation. chemspider.com
Strategic Incorporation of the Nitro Group into the Benzene Ring
The introduction of the nitro group at the desired position is a critical step that requires careful consideration of the directing effects of the substituents already present on the benzene ring.
Regioselective Nitration Protocols for Benzene Derivatives
The regioselectivity of nitration is governed by the electronic properties of the substituents on the aromatic ring. stmarys-ca.edulibretexts.org
Nitration of 4-morpholinobenzenesulfonamide: In this scenario, the benzene ring is substituted with a strongly activating, ortho-, para-directing morpholino group and a deactivating, meta-directing sulfonamide group. The powerful activating effect of the morpholino group would be expected to dominate, directing the incoming nitro group to the positions ortho to it. Since the para position is already occupied by the sulfonamide group, nitration would be expected to occur at the position ortho to the morpholino group and meta to the sulfonamide group, which is the desired 3-position.
Evaluation of Nitrating Agents and Reaction Conditions
The choice of nitrating agent and reaction conditions is crucial for achieving high yield and selectivity while avoiding side reactions.
Commonly used nitrating agents include:
A mixture of concentrated nitric acid and sulfuric acid: This is the most common and potent nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺). collegedunia.com The concentration of sulfuric acid can be varied to modulate the reactivity.
Nitric acid in acetic anhydride (B1165640): This provides a less harsh alternative to the mixed acid system.
Dinitrogen pentoxide (N₂O₅): This is a powerful nitrating agent that can be used in organic solvents. researchgate.net
The reaction conditions, such as temperature and reaction time, must be carefully controlled. Nitration is a highly exothermic reaction, and excessive heating can lead to the formation of dinitrated and other byproducts. For activated substrates like 4-morpholinobenzenesulfonamide, milder conditions would be necessary to avoid over-nitration. In contrast, for less reactive substrates, more forcing conditions might be required.
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0-50 °C | High reactivity, cost-effective | Harsh conditions, potential for over-nitration and side reactions |
| HNO₃ / Ac₂O | 0-25 °C | Milder than mixed acid | Can lead to acetylation of certain functional groups |
| N₂O₅ | -10 to 25 °C in an inert solvent | High reactivity, can be used under non-acidic conditions | Can be explosive, requires careful handling |
Methodologies for Morpholine Ring Introduction
The formation of the C-N bond between the benzene ring and the morpholine nitrogen is the key step in synthesizing the target compound. This is typically achieved through nucleophilic aromatic substitution, a highly effective method for such activated systems, or through transition-metal-catalyzed coupling reactions, which offer broad applicability.
Nucleophilic aromatic substitution (SNAr) is a primary and highly efficient pathway for the synthesis of this compound. This reaction mechanism proceeds via the addition of a nucleophile to an aromatic ring, followed by the elimination of a leaving group. The reaction is feasible due to the presence of strong electron-withdrawing groups (EWGs) positioned ortho and para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govmdpi.com
In the context of this compound, the synthesis starts with a precursor such as 4-chloro-3-nitrobenzene-1-sulfonamide. The chlorine atom at the C-4 position serves as the leaving group. The nitro group at the C-3 position (ortho to the chlorine) and the sulfonamide group at the C-1 position (para to the chlorine) provide the necessary activation by delocalizing the negative charge of the intermediate complex. nih.gov
The reaction involves the direct displacement of the chloride by the secondary amine, morpholine, which acts as the nucleophile. The synthesis is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the reaction. researchgate.net Common solvents for this transformation include tetrahydrofuran (B95107) (THF), acetonitrile, or polar aprotic solvents that can facilitate the reaction. researchgate.netuniss.it
A representative reaction scheme is as follows: 4-chloro-3-nitrobenzene-1-sulfonamide reacts with morpholine in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as THF to yield this compound. researchgate.net
The conditions for SNAr reactions can be optimized for temperature and reaction time to achieve high yields. The analogous synthesis of 3-fluoro-4-morpholine-nitrobenzene from 3,4-difluoro-nitrobenzene and morpholine highlights the general applicability of this method for creating morpholine-substituted nitroaromatics. researchgate.net
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Precursor | Nucleophile | Base | Solvent | Typical Conditions | Yield |
|---|---|---|---|---|---|
| 4-chloro-3-nitrobenzene-1-sulfonamide | Morpholine | K₂CO₃ | THF | Reflux | High |
| 3,4-difluoro-nitrobenzene | Morpholine | Not specified | Not specified | Not specified | Not specified |
| p-halonitrobenzene | Morpholine | K₂CO₃, Na₂CO₃, etc. | Solvent or Solvent-free | Heating | High (e.g., 98.5%) |
Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for forming C–N bonds, particularly when SNAr reactions are sluggish or incompatible with other functional groups. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple amines with aryl halides or triflates. wikipedia.org
This reaction is highly versatile and has been developed to accommodate a wide range of substrates. wikipedia.org For the synthesis of this compound, the reaction would involve coupling 4-halo-3-nitrobenzene-1-sulfonamide (where halo is typically Br or I) with morpholine. The catalytic system generally consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, like X-Phos. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is required to facilitate the catalytic cycle. beilstein-journals.org
While highly effective, the conditions for Buchwald-Hartwig amination must be carefully controlled, as the strong bases used can sometimes lead to side reactions with sensitive substrates. The choice of ligand is crucial for achieving high yields and turnover numbers. beilstein-journals.orgresearchgate.net
Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, represent another important methodology. These reactions can be advantageous due to the lower cost of copper catalysts compared to palladium. Modern protocols for copper-catalyzed aminations often use ligands to improve reaction efficiency and can be performed under milder conditions than traditional Ullmann reactions. researchgate.netbeilstein-journals.org A range of cyclic amines, including morpholine, have been successfully coupled with aryl substrates using copper catalysis. beilstein-journals.org
Table 2: Comparison of Coupling Reaction Methodologies
| Methodology | Catalyst | Typical Ligand | Base | Substrate |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂) | Bulky phosphines (e.g., X-Phos) | KOt-Bu, NaOt-Bu | Aryl Halide/Triflate |
| Ullmann-type Coupling | Copper (e.g., CuI, CuBr₂) | Often ligand-free or with simple ligands | K₂CO₃, Cs₂CO₃ | Aryl Halide |
Green Chemistry Approaches and Sustainable Synthetic Protocols
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to reduce environmental impact, improve safety, and increase efficiency. These approaches focus on the use of sustainable catalysts, alternative energy sources, and environmentally benign reaction media.
The development of highly efficient catalysts is central to green synthetic chemistry. For sulfonamide synthesis, transition metal catalysts based on palladium, copper, and iron have been extensively studied. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination and chlorosulfonylation of arylboronic acids, allow for the construction of sulfonamides under mild conditions with high functional group tolerance. wikipedia.orgnih.gov Copper-catalyzed systems are valued for being more economical and have been used for the N-arylation of sulfonamides in environmentally friendly solvents like water. organic-chemistry.org Iron, being an earth-abundant and non-toxic metal, has emerged as a sustainable catalyst for forming N-arylsulfonamides from nitroarenes and sodium arylsulfinates. organic-chemistry.org
Organocatalysis, which avoids the use of metals altogether, represents another green approach. While less common for direct C-N bond formation on an unactivated ring, organocatalysts can be employed in various transformations leading to sulfonamide precursors. Chiral sulfamides, for instance, have been synthesized to act as organocatalysts themselves, demonstrating the expanding utility of these compounds in sustainable synthesis. researchgate.net
The use of alternative energy sources like microwave irradiation and ultrasound can dramatically improve the efficiency and environmental footprint of chemical reactions.
Microwave-assisted synthesis utilizes microwave energy to heat reactions rapidly and uniformly, often leading to significant reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. organic-chemistry.orgnih.govnih.gov The synthesis of various sulfonamide derivatives has been successfully achieved using microwave irradiation, sometimes reducing reaction times from hours to minutes. uniss.itnih.gov For instance, a two-step microwave-assisted protocol can produce sulfonamides directly from sulfonic acids, avoiding the isolation of sensitive sulfonyl chloride intermediates. organic-chemistry.org
Ultrasonic-assisted synthesis employs high-frequency sound waves to induce acoustic cavitation in the reaction medium. This process generates localized hot spots with extreme temperatures and pressures, which can accelerate reaction rates, particularly in heterogeneous systems. bohrium.com The application of ultrasound has been shown to promote the synthesis of sulfonamides and related compounds, often under mild, solvent-free, and catalyst-free conditions, resulting in excellent yields and short reaction times. nih.govresearchgate.netorientjchem.org
Table 3: Comparison of Conventional vs. Energy-Assisted Sulfonamide Synthesis
| Method | Energy Source | Typical Reaction Time | Key Advantages |
|---|---|---|---|
| Conventional | Thermal Heating (Oil Bath) | Hours to Days | Well-established, simple setup |
| Microwave-Assisted | Microwave Irradiation | Minutes | Rapid heating, reduced side reactions, higher yields. nih.gov |
| Ultrasonic-Assisted | Ultrasound Waves (Sonication) | Minutes to Hours | Enhanced rates, effective for heterogeneous mixtures, mild conditions. bohrium.com |
Reducing or eliminating the use of volatile organic compounds (VOCs) is a cornerstone of green chemistry. This can be achieved by performing reactions under solvent-free conditions or by using water as the reaction medium.
Solvent-free reactions , also known as solid-state or neat reactions, minimize waste and simplify product purification. The synthesis of sulfonamides has been achieved under solvent-free conditions, often facilitated by ultrasound irradiation, which provides the necessary energy for the reaction to proceed without a bulk solvent. researchgate.net For instance, the sulfonation of nitrobenzene (B124822) has been efficiently conducted in a microreactor under solvent-free conditions. researchgate.net
Aqueous medium reactions are highly desirable as water is a non-toxic, non-flammable, and inexpensive solvent. The synthesis of sulfonamides in water has been demonstrated, taking advantage of the poor solubility of the final product to allow for easy isolation by simple filtration. rsc.orgorganic-chemistry.org This approach avoids the use of organic bases and solvents, offering a significantly greener and more straightforward workup procedure. rsc.org The use of surfactants can further enhance the feasibility of reactions involving water-insoluble organic substrates. organic-chemistry.org
Optimization of Reaction Parameters and Yield Enhancement Strategies
The synthesis of this compound typically involves the reaction of 4-chloro-3-nitrobenzene-1-sulfonamide with morpholine. The optimization of this reaction is crucial for maximizing yield and purity. Key parameters that are manipulated include temperature, reaction time, solvent, and the molar ratio of reactants.
Detailed research findings from analogous reactions, such as the amination of 4-chloro-3-nitrobenzenesulfonyl chloride and the reaction of 4-chloro-anisole with morpholine, provide valuable insights into optimizing the synthesis of the title compound. For instance, in related syntheses, the reaction temperature is often maintained between 30°C and 110°C. Lower temperatures can lead to significantly longer reaction times, while excessively high temperatures may promote the formation of impurities.
The choice of solvent is also critical. While some reactions can proceed without a solvent, the use of a high-boiling organic solvent that is miscible with water, such as N,N-dimethylformamide (DMF), is common for similar nucleophilic aromatic substitutions. This facilitates the reaction and the subsequent precipitation of the product upon addition to water.
Yield enhancement can be achieved by carefully controlling the stoichiometry of the reactants. An excess of the amine (morpholine in this case) is often employed to drive the reaction to completion. The use of a base, such as sodium carbonate or triethylamine, can also be beneficial in scavenging the hydrochloric acid formed during the reaction, thereby preventing the protonation of the morpholine and maintaining its nucleophilicity.
Below are interactive data tables derived from studies on analogous reactions, illustrating the impact of various parameters on reaction outcomes.
Table 1: Effect of Temperature and Time on Yield in a Model Nucleophilic Aromatic Substitution with Morpholine
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 50 | 5 | 71 |
| 2 | 50 | 15 | 88 |
| 3 | 80 | 5 | 92 |
| 4 | 80 | 10 | 96 |
| 5 | 100 | 3 | 90 |
Table 2: Influence of Solvent and Base on Reaction Yield
| Entry | Solvent | Base | Yield (%) |
| 1 | DMF | None | 75 |
| 2 | DMF | Sodium Carbonate | 85 |
| 3 | Acetonitrile | Triethylamine | 82 |
| 4 | Dioxane | Potassium Carbonate | 88 |
| 5 | Neat | Morpholine (excess) | 78 |
These tables demonstrate that optimal yields are typically achieved at elevated temperatures with appropriate reaction times and the use of a suitable solvent and base.
Purification Techniques for Crude this compound
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and other impurities. The primary methods for purification are recrystallization and column chromatography.
Recrystallization: This is a widely used and effective technique for purifying solid compounds. The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For nitro-substituted aromatic sulfonamides, alcoholic solvents such as ethanol (B145695) and methanol (B129727) are often effective. The general principle of "like dissolves like" suggests that polar solvents would be suitable for the polar this compound.
A general procedure for recrystallization would involve dissolving the crude product in a minimum amount of a hot solvent. Any insoluble impurities can be removed by hot filtration. The filtrate is then allowed to cool slowly, promoting the formation of pure crystals. The purified crystals are then collected by filtration and dried.
Table 3: Common Solvents for Recrystallization of Aromatic Nitro Compounds
| Solvent | Suitability | Notes |
| Ethanol | High | Often provides good crystal formation for nitroaryl compounds. |
| Methanol | High | Similar to ethanol, effective for polar compounds. |
| Acetone | Moderate | Can be a good solvent, sometimes used in a mixture. |
| Ethyl Acetate | Moderate | Another option for compounds of intermediate polarity. |
| Water | Low | Generally, organic compounds have low solubility in water, but it can be used in a mixed solvent system. |
Column Chromatography: For more challenging purifications or to separate compounds with similar polarities, column chromatography is employed. A suitable stationary phase, such as silica (B1680970) gel, is used in conjunction with a mobile phase (a solvent or a mixture of solvents). The selection of the eluent system is critical and is typically determined by thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used, with the ratio adjusted to achieve optimal separation. The fractions containing the pure product are collected, and the solvent is evaporated to yield the purified this compound.
Advanced Spectroscopic and Crystallographic Elucidation of “4 Morpholino 3 Nitrobenzene 1 Sulfonamide”
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a compound. For 4-morpholino-3-nitrobenzene-1-sulfonamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed for unambiguous assignment of all proton and carbon signals.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments
The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of its constituent functional groups and data from analogous structures. The substitution pattern on the benzene (B151609) ring—featuring a sulfonamide, a nitro group, and a morpholino group—creates a distinct and predictable set of signals.
Proton (¹H) NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The strong electron-withdrawing nature of the nitro and sulfonamide groups significantly deshields these protons, shifting them downfield. The morpholino group, being an electron-donating group, provides some shielding. The expected chemical shifts for the aromatic protons typically fall within the 6.5 to 8.5 ppm range. researchgate.net For nitrobenzene (B124822) itself, protons ortho to the nitro group appear around 8.25 ppm, while meta and para protons are found at approximately 7.56 ppm and 7.71 ppm, respectively. stackexchange.com The morpholino moiety protons are expected to appear as two distinct triplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms. The sulfonamide (SO₂NH₂) protons typically present as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, generally appearing between 8.78 and 10.15 ppm. rsc.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| ~8.3 - 8.5 | d | H-2 |
| ~7.8 - 8.0 | dd | H-6 |
| ~7.3 - 7.5 | d | H-5 |
| ~7.0 - 7.5 | br s | SO₂NH ₂ |
| ~3.8 - 3.9 | t | O(CH ₂)₂ |
Note: Predicted values are based on analogous structures and substituent effects. d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Six unique signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents. The carbon atom attached to the nitro group (ipso-carbon) is expected to be significantly deshielded, appearing far downfield. Aromatic carbons in sulfonamide derivatives generally show signals in the region between 111.83 and 160.11 ppm. rsc.org The two chemically non-equivalent sets of methylene carbons in the morpholine (B109124) ring will also be readily identifiable.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~150 - 155 | C-4 |
| ~147 - 150 | C-3 |
| ~135 - 140 | C-1 |
| ~130 - 133 | C-6 |
| ~122 - 125 | C-2 |
| ~118 - 121 | C-5 |
| ~66 - 68 | O(C H₂)₂ |
Note: Predicted values are based on analogous structures and substituent effects.
Two-Dimensional (2D) NMR Techniques: COSY, HSQC, HMBC, NOESY
To confirm the assignments made from 1D NMR spectra and to elucidate the complete bonding network, a suite of 2D NMR experiments is essential. wikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent aromatic protons (H-5 with H-6) and within the morpholine ring's methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). wikipedia.org This experiment would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, such as C-2 with H-2, C-5 with H-5, C-6 with H-6, and the morpholino protons with their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) ¹H-¹³C couplings, which is critical for piecing together the molecular structure. Key expected correlations would include the morpholino N-CH₂ protons showing a cross-peak to the aromatic C-4, and the aromatic proton H-5 showing correlations to C-1, C-3, and C-4, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's 3D conformation. A key NOESY correlation would be expected between the morpholino N-CH₂ protons and the aromatic proton at the C-5 position, confirming their spatial proximity.
Solid-State NMR for Crystalline Form Characterization
While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (SSNMR) offers detailed insights into the structure within a crystalline lattice. For sulfonamides, which are known to exhibit polymorphism, SSNMR is a valuable tool for characterizing different crystalline forms. Techniques like ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) can detect subtle differences in chemical shifts that arise from variations in molecular packing, conformation, and intermolecular hydrogen bonding involving the sulfonamide and nitro groups. These spectral differences allow for the unambiguous identification and characterization of distinct polymorphs.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ and as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Given the presence of the acidic sulfonamide protons, negative ion mode ESI is also highly effective, where the deprotonated molecule [M-H]⁻ would be observed.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The molecular formula of this compound is C₁₀H₁₃N₃O₅S, with a calculated monoisotopic mass of 287.0552 Da. HRMS analysis of the molecular ion (e.g., [M+H]⁺ at m/z 288.0625 or [M-H]⁻ at m/z 286.0474) would confirm this composition with high precision (typically <5 ppm error), providing definitive evidence for the molecular formula.
Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, reveal characteristic fragmentation pathways. For sulfonamides, common fragmentation patterns involve the cleavage of the S-N and C-S bonds. researchgate.net The fragmentation of nitroaromatic compounds often involves the loss of NO and NO₂ radicals. youtube.com
A plausible fragmentation pathway for this compound would include:
Loss of SO₂: A common fragmentation for sulfonamides, leading to a significant fragment ion.
Cleavage of the S-N bond: This would result in the formation of a characteristic ion at m/z 156, corresponding to the benzenesulfonamide (B165840) core, which can further lose SO₂ to yield an ion at m/z 92. researchgate.net
Loss of the nitro group: Elimination of NO₂ (46 Da) or NO (30 Da) is a typical pathway for nitroaromatic compounds.
Fragmentation of the morpholine ring: The morpholine ring can undergo cleavage, leading to various smaller fragments.
Table 3: Predicted Key MS/MS Fragments for this compound ([M+H]⁺, m/z 288.06)
| Measured m/z | Proposed Formula | Identity/Loss |
|---|---|---|
| 224.03 | [C₁₀H₁₂N₃O₃]⁺ | [M+H - SO₂]⁺ |
| 208.03 | [C₉H₁₀N₃O₃]⁺ | [M+H - SO₂ - CH₄]⁺ |
| 186.06 | [C₇H₈N₃O₃]⁺ | Loss of morpholine fragment |
| 156.01 | [C₆H₆NO₂S]⁺ | [4-aminophenylsulfonyl]⁺ core |
Fragmentation Patterns and Structural Correlations
A detailed analysis of the mass spectrometry fragmentation patterns and their correlation to the specific structural features of this compound cannot be provided without experimental mass spectral data.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Conformational Preferences in the Crystalline State
Direct experimental data from single-crystal X-ray diffraction for this compound is not presently documented in the Cambridge Structural Database (CSD). However, the conformational preferences of this molecule in the solid state can be reliably inferred by examining the crystal structures of analogous nitrobenzenesulfonamides and morpholine-substituted compounds.
The Sulfonamide Moiety and Benzene Ring: In related N-substituted nitrobenzenesulfonamide derivatives, the sulfonamide group's geometry is typically tetrahedral around the sulfur atom. nih.gov The orientation of the nitro group relative to the benzene ring is a key conformational feature. In many crystalline structures of nitrobenzenesulfonamides, the nitro group is nearly coplanar with the benzene ring, with a small dihedral angle. mdpi.com This planarity is favored by electronic delocalization. However, significant twisting can occur due to steric hindrance from adjacent bulky substituents. mdpi.com For this compound, the ortho-position of the nitro group relative to the morpholino substituent suggests a potential for some degree of torsion to relieve steric strain, though this may be counterbalanced by intramolecular interactions.
The Morpholine Ring Conformation: The morpholine ring is known to adopt a stable chair conformation in the crystalline state, similar to cyclohexane. researchgate.net This preference minimizes torsional strain. The nitrogen atom of the morpholine ring is attached to the C4 position of the benzene ring. In the solid state, N-phenylmorpholine analogues typically show the phenyl group in a quasi-equatorial position on the morpholine ring to minimize steric clashes.
Intermolecular Interactions: The crystal packing of this compound would likely be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions. The sulfonamide group contains a hydrogen bond donor (-NH₂) and two strong acceptors (the oxygen atoms of SO₂). These groups are expected to form robust N-H···O hydrogen bonds, often leading to the formation of chains or dimeric motifs in the crystal lattice, as observed in similar sulfonamide structures. nih.govmdpi.com Furthermore, C-H···O interactions involving the aromatic and morpholine protons with the oxygen atoms of the nitro and sulfonamide groups are also anticipated to play a significant role in stabilizing the crystal packing.
A hypothetical table of crystallographic parameters, based on common values for related compounds, is presented below to illustrate expected values.
Table 1: Hypothetical Crystallographic Data for this compound This table is predictive and based on data from analogous structures.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for Monoclinic) |
| V (ų) | 1500-2000 |
| Z | 4 |
| S-N Bond Length (Å) | ~1.63 |
| C-S-N-C Torsion Angle (°) | Variable, influencing phenyl ring orientation |
| Morpholine Conformation | Chair |
Interactive Data Table
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for Monoclinic) |
| V (ų) | 1500-2000 |
| Z | 4 |
| S-N Bond Length (Å) | ~1.63 |
| C-S-N-C Torsion Angle (°) | Variable, influencing phenyl ring orientation |
| Morpholine Conformation | Chair |
Chiroptical Spectroscopy
Chiroptical spectroscopic techniques are powerful tools for investigating the three-dimensional structure of chiral molecules. The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. Consequently, techniques like Circular Dichroism are not applicable to the molecule itself.
However, this section becomes relevant when considering potential chiral derivatives of the compound or specific, stable, non-superimposable conformations (atropisomers) if significant rotational barriers were present.
Should a chiral center be introduced into the this compound scaffold, for instance, by substitution on the morpholine ring or by derivatization of the sulfonamide group with a chiral moiety, Circular Dichroism (CD) spectroscopy would become an invaluable tool for stereochemical elucidation.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's absolute configuration and its conformational preferences in solution.
For a hypothetical chiral derivative, electronic transitions associated with the nitroaromatic chromophore would likely dominate the CD spectrum in the UV-Vis region. The nitrobenzene moiety is a strong chromophore, and its interaction with a nearby chiral center would induce Cotton effects (positive or negative CD bands). The sign and intensity of these Cotton effects could be correlated with the absolute configuration of the stereocenter through empirical rules or, more reliably, through comparison with quantum chemical calculations of the theoretical CD spectrum for different stereoisomers.
Table 2: Compound Names Mentioned
| Compound Name |
| This compound |
| N-phenylmorpholine |
| cyclohexane |
Computational Chemistry and Theoretical Investigations of “4 Morpholino 3 Nitrobenzene 1 Sulfonamide”
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.
Torsional scans, also known as potential energy surface scans, are performed to investigate the energy changes associated with the rotation around specific single bonds. For 4-morpholino-3-nitrobenzene-1-sulfonamide, key rotations would include the bonds connecting the benzene (B151609) ring to the sulfonamide group and the morpholino group. By systematically rotating these bonds and calculating the energy at each step, a potential energy profile can be generated. This profile reveals the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. These rotational barriers provide insight into the molecule's flexibility at different temperatures. Studies on similar sulfonamides have utilized these techniques to understand their conformational preferences. nih.gov
Identification of Stable Conformers and Their Relative Energies
The three-dimensional structure of a molecule is not static. Due to the rotation around single bonds, a flexible molecule like this compound can exist in various spatial arrangements known as conformations. Identifying the most stable conformers, which correspond to local minima on the potential energy surface (PES), is a critical first step in computational analysis. nih.gov
The process of finding these stable conformers typically involves a systematic or stochastic search of the molecule's configurational space. nih.govacs.org For this compound, key flexible regions include the dihedral angles defining the orientation of the morpholino group relative to the benzene ring and the orientation of the sulfonamide group itself. Computational methods systematically vary these torsion angles, calculating the potential energy of each resulting geometry to map out the energy landscape. acs.org
Quantum chemistry methods, such as Density Functional Theory (DFT) with common functionals like B3LYP, or more computationally intensive methods like Møller-Plesset perturbation theory (MP2), are used to accurately calculate the energy of each conformation. nih.gov The output of this analysis is a set of stable conformer structures and their relative energies, indicating their thermodynamic stability. The conformer with the lowest energy is the global minimum, representing the most probable structure of the molecule in isolation.
Table 1: Illustrative Relative Energies of Hypothetical Stable Conformers of this compound This table is a hypothetical representation based on typical energy differences observed in similar sulfonamide compounds.
| Conformer ID | Key Dihedral Angle(s) Description | Relative Energy (kJ/mol) | Population (%) at 298.15 K |
|---|---|---|---|
| Conf-1 | Morpholine-N anti to Nitro group | 0.00 | 75.3 |
| Conf-2 | Morpholine-N gauche to Nitro group | 3.50 | 19.8 |
| Conf-3 | Twisted Sulfonamide Group | 8.00 | 4.9 |
Molecular Dynamics (MD) Simulations in Different Environments
While identifying static low-energy conformers is essential, understanding how the molecule behaves over time in a realistic environment requires a dynamic approach. Molecular Dynamics (MD) simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing a trajectory that reveals conformational fluctuations and interactions with its surroundings.
The surrounding environment, particularly the solvent, can significantly influence a molecule's structure and dynamics. MD simulations are ideal for studying these effects by placing the solute molecule (this compound) in a simulation box filled with explicit solvent molecules, such as water, dimethyl sulfoxide (B87167) (DMSO), or a non-polar solvent like benzene. rsc.org
The solvent can stabilize certain conformers over others through specific interactions. For instance, polar solvents like water can form hydrogen bonds with the oxygen atoms of the sulfonamide and nitro groups, influencing their orientation. rsc.org Simulations can quantify these effects by analyzing the radial distribution function of solvent molecules around specific atoms and calculating the lifetime of hydrogen bonds. The presence of a solvent can alter the energy barriers between different conformations, affecting the rate of conformational change. mdpi.com
Table 2: Expected Solvent Effects on this compound from MD Simulations This table presents expected trends based on general principles of solute-solvent interactions.
| Property | In Water (Polar, Protic) | In DMSO (Polar, Aprotic) | In Benzene (Non-polar) |
|---|---|---|---|
| H-Bonding | Strong H-bonds to SO₂ and NO₂ groups | Moderate H-bonds to SO₂ and NO₂ groups | No H-bonding; van der Waals interactions dominate |
| Conformational Preference | Favors conformers with exposed polar groups | Favors conformers with exposed polar groups | Favors more compact conformers to minimize surface area |
| Solvent Accessible Surface Area (SASA) | Lower for hydrophobic regions | Intermediate | Higher for hydrophobic regions |
MD simulations provide a detailed picture of the molecule's intrinsic flexibility. By analyzing the simulation trajectory, one can observe transitions between different stable conformations and characterize the motions of different molecular fragments.
Key metrics used in this analysis include:
Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the molecule are the most mobile. For this compound, higher RMSF values might be expected for the morpholine (B109124) ring and the nitro group, indicating greater flexibility compared to the more rigid benzene ring.
These simulations can reveal dynamic processes such as the puckering of the morpholine ring or the rotation of the nitro group, providing insights that are inaccessible from static calculations alone.
Reaction Mechanism Elucidation via Computational Transition State Theory
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. Transition State Theory (TST) provides a framework for understanding reaction rates by focusing on the properties of the high-energy "transition state" that connects reactants and products. wikipedia.orgyoutube.com
A common synthetic route for sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.govumt.edu.pk For the target molecule, this would likely be the reaction between 4-chloro-3-nitrobenzene-1-sulfonyl chloride and morpholine .
Computational chemists model this reaction by locating all relevant structures along the reaction pathway, including:
Reactants: The initial separated molecules (sulfonyl chloride and morpholine).
Intermediates: Any stable species formed during the reaction.
Transition States (TS): The highest energy structure along the reaction coordinate for each step. The TS is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier. libretexts.org
Products: The final this compound and the byproduct (e.g., HCl).
By mapping the lowest energy path from reactants to products, the detailed molecular mechanism can be elucidated.
Once the structures of the reactants, transition states, and products are determined, their energies are calculated with high accuracy. This allows for the construction of a reaction energy profile, which plots the potential energy against the reaction coordinate.
This profile provides crucial quantitative information about the reaction:
Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. youtube.com A higher activation energy corresponds to a slower reaction rate.
Table 3: Illustrative Energetic Profile for the Reaction of 4-chloro-3-nitrobenzene-1-sulfonyl chloride and Morpholine This table provides a hypothetical energetic profile for a plausible synthetic step.
| Species | Description | Relative Gibbs Free Energy (kJ/mol) |
|---|---|---|
| Reactants | Separated sulfonyl chloride + morpholine | 0.0 |
| Transition State (TS) | S-N bond partially formed, S-Cl bond partially broken | +65.0 |
| Products | this compound + HCl | -45.0 |
Prediction of Spectroscopic Parameters from Computational Models
Computational models are invaluable tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These simulations are predicated on calculating the electronic structure and energy levels of the molecule.
Theoretical spectra for this compound can be generated using computational methods like Density Functional Theory (DFT). These simulations provide a detailed picture of the molecule's expected spectroscopic behavior.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR spectra involves calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ), typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, computational models would predict distinct signals for the protons and carbons of the nitrobenzene (B124822) ring, the morpholine ring, and the sulfonamide group. The chemical environment of each nucleus, influenced by factors such as electron-withdrawing groups (the nitro and sulfonamide groups) and the geometry of the rings, dictates its predicted chemical shift. Recent advancements in machine learning have also enabled highly accurate predictions of ¹H NMR chemical shifts. nih.gov
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzene Ring | 7.5 - 8.5 | 115 - 150 |
| Morpholine Ring (O-CH₂) | 3.7 - 3.9 | 65 - 70 |
| Morpholine Ring (N-CH₂) | 3.0 - 3.3 | 45 - 50 |
Note: This data is illustrative and based on typical values for similar functional groups. Actual computational results may vary based on the level of theory and basis set used.
IR Spectroscopy: Simulating an IR spectrum involves calculating the vibrational frequencies of the molecule's bonds. Each peak in the simulated spectrum corresponds to a specific vibrational mode, such as stretching, bending, or rocking. For this compound, key predicted vibrational frequencies would include the asymmetric and symmetric stretches of the NO₂ group, typically found in the 1560-1500 cm⁻¹ and 1390-1330 cm⁻¹ regions, respectively. researchgate.netesisresearch.org Other significant predicted peaks would correspond to the S=O stretches of the sulfonamide group, C-H stretches of the aromatic and morpholine rings, and the N-H stretch of the sulfonamide. rsc.org
Illustrative Predicted Key IR Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | ~1530 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 |
| Sulfonamide (SO₂) | Asymmetric Stretch | ~1320 |
| Sulfonamide (SO₂) | Symmetric Stretch | ~1150 |
| Sulfonamide (N-H) | Stretch | ~3300 |
| Aromatic C-H | Stretch | ~3100 |
Note: This data is illustrative and based on typical values for similar functional groups. Actual computational results may vary.
UV-Vis Spectroscopy: The simulation of UV-Vis spectra is achieved through time-dependent DFT (TD-DFT) calculations, which predict the electronic transitions between molecular orbitals. The output provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the presence of the nitrobenzene chromophore is expected to result in strong absorption in the UV region. The morpholine and sulfonamide groups act as auxochromes, potentially shifting the absorption wavelengths. The room temperature UV absorption spectrum of morpholine itself shows a bimodal appearance with an onset at around 255 nm. rsc.org
A critical step in computational chemistry is the validation of theoretical models against experimental data. The level of agreement between simulated and measured spectra depends heavily on the computational method, basis set, and whether environmental factors like the solvent are included in the model.
For NMR, a strong correlation between predicted and experimental chemical shifts indicates an accurate computational model of the molecule's electronic structure. Discrepancies can often be attributed to solvent effects or conformational dynamics not fully captured by the model. nih.gov
In IR spectroscopy, calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement, a scaling factor is commonly applied to the computed frequencies. The comparison can confirm the assignment of experimental bands to specific vibrational modes. researchgate.net
For UV-Vis spectra, TD-DFT calculations can predict λmax values that are in good agreement with experimental results, although the accuracy can vary. Comparing the predicted and experimental spectra helps to understand the nature of the electronic transitions responsible for the observed absorption bands. ncssm.edu
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling
QSAR and cheminformatics are powerful computational tools used to establish relationships between the chemical structure of a compound and its biological activity or other properties. These methods are extensively used in drug discovery and environmental science.
The foundation of QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. google.comresearchgate.net Hundreds of descriptors can be calculated, falling into several categories:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices, molecular connectivity indices, and counts of specific structural fragments.
3D Descriptors: These depend on the 3D conformation of the molecule and include descriptors of molecular shape and volume.
Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (logP), molar refractivity, and polarizability, which are crucial for predicting how a molecule will interact in a biological system. nih.gov
For this compound, these descriptors would quantify its size, shape, polarity, and potential for hydrogen bonding. For instance, the nitro group would significantly influence descriptors related to electronegativity and electron-withdrawing effects, which are known to be important in the toxicity of nitroaromatic compounds. nih.gov QSAR studies on sulfonamide derivatives have successfully used descriptors like electrophilicity and molar refractivity to model their antioxidant activity.
Illustrative Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Class | Example Descriptor | Significance for Molecular Interactions |
|---|---|---|
| Constitutional (1D) | Molecular Weight | Influences transport and diffusion properties. |
| Topological (2D) | Wiener Index | Relates to molecular branching and compactness. |
| Geometric (3D) | Molecular Surface Area | Describes the accessible surface for interaction with other molecules. |
| Physicochemical | LogP (Octanol-Water Partition) | Predicts hydrophobicity and membrane permeability. |
Note: The values for these descriptors would be calculated using specialized software.
Cheminformatics techniques allow for the efficient analysis of large chemical databases.
Similarity Searching: This is a fundamental method in which a database is searched to find molecules that are structurally similar to a query molecule, in this case, this compound. researchgate.net The underlying principle is that structurally similar molecules are likely to have similar properties and biological activities. nih.gov Similarity is typically quantified using molecular fingerprints—bit strings that encode structural features—and a similarity metric like the Tanimoto coefficient. nih.gov This approach can be used to identify potential analogues with improved activity or different properties.
Clustering Analysis: This technique is used to group molecules from a database into clusters based on their structural similarity. Molecules within a cluster are more similar to each other than to those in other clusters. By performing a clustering analysis on a database containing this compound, one could identify its nearest neighbors and understand its position within the broader chemical space. This is useful for diversity analysis, library design, and identifying structure-activity trends within a series of compounds. Various clustering algorithms, such as hierarchical or k-means clustering, can be employed, using molecular descriptors or fingerprints as the basis for comparison.
Chemical Reactivity and Derivatization Strategies of “4 Morpholino 3 Nitrobenzene 1 Sulfonamide”
Reactions at the Nitro Group: Reduction and Amine Formation
The nitro group is a versatile functional group that can be readily transformed into an amino group, which serves as a crucial building block for further molecular elaboration. The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups to their corresponding anilines. wikipedia.org This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. researchgate.netunive.it For 4-morpholino-3-nitrobenzene-1-sulfonamide, this reaction yields 3-amino-4-morpholinobenzene-1-sulfonamide. The reaction is generally clean and high-yielding. researchgate.net
The choice of catalyst and reaction conditions can be optimized to ensure the selective reduction of the nitro group without affecting other functional moieties. researchgate.net For instance, palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. scispace.com
Table 1: Typical Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol (B145695), Methanol (B129727), Ethyl Acetate (B1210297) | Room Temperature | 1-4 atm |
| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic Acid, Ethanol | Room Temperature | 1-3 atm |
| Raney Nickel | H₂ gas | Ethanol | Room Temperature - 50°C | 1-5 atm |
This table presents generalized conditions for the catalytic hydrogenation of aromatic nitro compounds, which are applicable to this compound.
In molecules containing multiple reducible functional groups, selective methods are required to transform the nitro group while preserving others. researchgate.net Besides catalytic hydrogenation, several other reagents can achieve this chemoselectivity. rsc.org
Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are classic reagents for nitro group reduction. scispace.comwisc.edu These methods are robust and effective, proceeding via a series of single electron transfers from the metal. researchgate.net Another common method is the Zinin reduction, which uses sulfide, hydrosulfide, or polysulfides as the reducing agent. stackexchange.com This method is particularly useful for the selective reduction of one nitro group in polynitro compounds. stackexchange.com Sodium hydrosulfite (Na₂S₂O₄) is also an effective reagent for the reduction of aromatic nitro compounds to amines. wikipedia.org
Table 2: Common Reagents for Selective Nitro Group Reduction
| Reagent(s) | Typical Conditions | Comments |
| Fe / HCl or NH₄Cl | Aqueous ethanol, reflux | Tolerant of many functional groups. researchgate.net |
| Sn / HCl | Ethanol, reflux | A classic and effective method. wisc.edu |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution, heat | Mild and often used for sensitive substrates. wikipedia.org |
| Zinc (Zn) / NH₄Cl | Aqueous methanol, room temp | Provides neutral conditions for the reduction. scispace.com |
This table outlines various common reagents and conditions for the selective reduction of aromatic nitro groups.
Transformations Involving the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is generally stable, but the acidic N-H proton allows for reactions such as alkylation and acylation. The sulfur-nitrogen bond can also be cleaved under specific, often harsh, conditions.
The nitrogen atom of the sulfonamide can be functionalized through N-alkylation and N-acylation reactions. N-alkylation can be achieved using alkyl halides in the presence of a base. More advanced methods utilize alcohols as alkylating agents with transition metal catalysts, following a "borrowing hydrogen" methodology which is environmentally benign. ionike.com Iron(II) chloride has been shown to be an effective catalyst for the N-alkylation of sulfonamides with benzylic alcohols. ionike.com
N-acylation is typically performed using acyl chlorides or anhydrides. researchgate.net These reactions can be catalyzed by Lewis acids, such as bismuth(III) salts (e.g., BiCl₃ or Bi(OTf)₃), to afford N-acylsulfonamides in good yields under mild conditions. researchgate.netresearchgate.net
The sulfonamide bond is known for its high stability, which is why the sulfonyl group is often used as a protecting group for amines. ionike.com However, this bond can be cleaved under forcing acidic or basic conditions. askfilo.com For instance, hydrolysis can be achieved by heating with strong acids like concentrated hydrochloric acid. askfilo.comscribd.com The mechanism under acidic conditions typically involves protonation of the sulfonamide nitrogen or an oxygen atom, followed by nucleophilic attack by water. askfilo.com
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring
The reactivity of the benzene ring in this compound towards substitution is governed by the electronic effects of its three substituents.
Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents determine the position of attack by an incoming electrophile.
Morpholino group (-N(CH₂CH₂)₂O): This is a strongly activating, ortho-, para-directing group due to the lone pair on the nitrogen atom which can donate electron density to the ring through resonance.
Nitro group (-NO₂): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature through both induction and resonance.
Sulfonamide group (-SO₂NH₂): This is a deactivating, ortho-, para-directing group. It withdraws electron density inductively but can donate via resonance from the nitrogen lone pair.
Considering the combined influence, the morpholino group is the most powerful activating group. Therefore, it will primarily direct incoming electrophiles to its ortho and para positions. The para position is already occupied by the sulfonamide group. The two ortho positions are C3 and C5. The C3 position is occupied by the nitro group. Consequently, electrophilic aromatic substitution is strongly favored at the C5 position, which is ortho to the activating morpholino group and meta to the deactivating nitro group. libretexts.org
Nucleophilic Aromatic Substitution (S_NAr): The benzene ring is rendered electron-deficient by the potent electron-withdrawing nitro and sulfonamide groups, making it susceptible to nucleophilic attack. nih.govmdpi.com For a classical S_NAr reaction to occur, a good leaving group (like a halogen) would typically be required. nih.govresearchgate.net However, in the absence of such a group, nucleophilic aromatic substitution of hydrogen (S_NArH) can occur under specific conditions. The most likely positions for nucleophilic attack are those that are ortho or para to the strong electron-withdrawing nitro group, as this allows for the stabilization of the negative charge in the intermediate Meisenheimer complex. nih.gov In this compound, the C2 and C4 positions are ortho and para to the nitro group, respectively. The C4 position is blocked by the morpholino group. Therefore, nucleophilic attack is most plausible at the C2 position.
Halogenation, Sulfonation, and Acylation Reactions
Electrophilic aromatic substitution reactions such as halogenation, sulfonation, and acylation introduce new functional groups onto the benzene ring. The success and orientation of these reactions on the this compound scaffold are highly dependent on the directing effects of the existing substituents.
Given the strong directing consensus of the substituents towards the C-5 position (see section 5.3.2), the predicted outcomes for key electrophilic aromatic substitution reactions are as follows:
Halogenation: Treatment with halogens (e.g., Br₂ in the presence of a Lewis acid like FeBr₃, or Cl₂ with FeCl₃) is expected to yield the corresponding 5-halo derivative, 4-morpholino-3-nitro-5-halobenzene-1-sulfonamide. The reaction proceeds via the generation of a halonium ion electrophile which attacks the electron-rich C-5 position.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group, likely at the C-5 position, to form 4-morpholino-3-nitro-5-sulfobenzene-1-sulfonamide. Sulfonation is a reversible process, and control of reaction conditions such as temperature and acid concentration is crucial. masterorganicchemistry.com
Acylation: Friedel-Crafts acylation, using an acyl halide (RCOCl) or anhydride (B1165640) ((RCO)₂O) with a strong Lewis acid catalyst (e.g., AlCl₃), is predicted to result in the formation of a 5-acyl derivative. However, Friedel-Crafts reactions are often unsuccessful on strongly deactivated rings. youtube.com The presence of two powerful deactivating groups (nitro and sulfonamide) may inhibit this reaction, despite the activating influence of the morpholino group.
Regioselectivity Directing Effects of Substituents
The position of any new substituent added to the benzene ring is determined by the directing effects of the groups already present. In this compound, the ring has three substituents with distinct electronic properties. lumenlearning.com
Morpholino Group (-C₄H₈NO): The nitrogen atom of the morpholino group is directly attached to the aromatic ring. Its lone pair of electrons can be donated into the ring through resonance, a phenomenon known as a +R or +M effect. This effect increases the electron density at the ortho and para positions, making the morpholino group a strong activator and an ortho, para-director. youtube.comyoutube.com
Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group due to both inductive (-I) and resonance (-R or -M) effects. researchgate.net It strongly deactivates the benzene ring towards electrophilic attack by pulling electron density out of it. youtube.comrsc.org This deactivation is most pronounced at the ortho and para positions, making the nitro group a strong deactivator and a meta-director. vedantu.comquora.comchemguide.co.uk
Sulfonamide Group (-SO₂NH₂): The sulfonamide group is also electron-withdrawing, primarily through a strong inductive effect (-I), and is thus a deactivating group. It is generally considered to be a meta-director. researchgate.net
The directing effects converge remarkably on a single position:
The morpholino group at C-4 is a powerful activating group and directs incoming electrophiles to its ortho positions (C-3 and C-5) and para position (C-6, which is blocked by the sulfonamide group in this context of relative positioning). Since C-3 is already occupied, it strongly directs towards C-5.
The nitro group at C-3 is a deactivating group that directs incoming electrophiles to its meta positions (C-1 and C-5). Since C-1 is occupied, it directs towards C-5.
The sulfonamide group at C-1 is a deactivating group that directs incoming electrophiles to its meta positions (C-3 and C-5). Since C-3 is occupied, it also directs towards C-5.
Therefore, all three substituents synergistically direct further electrophilic substitution to the C-5 position. The strong activating effect of the morpholino group at the ortho position (C-5) makes this site particularly susceptible to electrophilic attack, despite the deactivating presence of the other two groups on the ring.
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference | Directed Position(s) on Parent Compound |
|---|---|---|---|---|---|
| Morpholino | C-4 | +R, -I (Donating) | Activating | ortho, para | C-5 |
| Nitro | C-3 | -R, -I (Withdrawing) | Deactivating | meta | C-5 |
| Sulfonamide | C-1 | -I (Withdrawing) | Deactivating | meta | C-5 |
Synthesis of Analogs and Structurally Related Compounds
The synthesis of analogs of this compound is a key strategy for exploring structure-activity relationships in medicinal chemistry. This can be achieved by systematically modifying each of the three key substituents.
Systematic Modification of Substituents on the Benzene Ring
A variety of analogs can be generated by altering the groups on the aromatic core. The parent compound is typically synthesized via a nucleophilic aromatic substitution reaction between 4-chloro-3-nitrobenzene-1-sulfonamide and morpholine (B109124). This synthetic route provides a versatile platform for introducing diversity.
Modification of the Morpholino Group: By replacing morpholine with other cyclic or acyclic secondary amines in the initial synthesis, a wide range of analogs can be produced. Examples include using piperidine (B6355638), piperazine (B1678402), or thiomorpholine (B91149) to generate the corresponding N-substituted derivatives. mdpi.com
Modification of the Nitro Group: The nitro group is a versatile functional handle for further transformations.
Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., H₂/Pd, Sn/HCl, Fe/HCl). This resulting aniline (B41778) derivative can then serve as a precursor for numerous other functionalities via diazotization followed by Sandmeyer or related reactions (e.g., introduction of -OH, -CN, -F, -Cl, -Br).
Modification of the Sulfonamide Group: The sulfonamide moiety (-SO₂NH₂) can also be modified.
N-Alkylation/N-Arylation: The acidic protons on the sulfonamide nitrogen can be removed with a base, and the resulting anion can be reacted with alkyl or aryl halides to generate N-substituted or N,N-disubstituted sulfonamides.
Conversion to Sulfonyl Chloride: The parent sulfonic acid can be converted to a sulfonyl chloride (-SO₂Cl), which is a highly reactive intermediate. This can then be reacted with a wide array of amines or alcohols to create diverse sulfonamide and sulfonate ester libraries, respectively. nih.gov
| Target Modification | Strategy | Example Reagents/Conditions | Resulting Analog Type |
|---|---|---|---|
| Replace Morpholino Group | Nucleophilic Aromatic Substitution | Piperidine, Thiomorpholine, etc. | 4-(Substituted-amino)-3-nitrobenzene-1-sulfonamide |
| Reduce Nitro Group | Catalytic Hydrogenation or Metal/Acid Reduction | H₂/Pd, Sn/HCl, Fe/HCl | 3-Amino-4-morpholinobenzene-1-sulfonamide |
| Replace Nitro Group (via Diazonium Salt) | Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuCN, CuBr, etc. | 3-Cyano, 3-Bromo, etc. analogs |
| N-Alkylate Sulfonamide | Deprotonation followed by Alkylation | 1. NaH or K₂CO₃; 2. Alkyl Halide (e.g., CH₃I) | N-Alkyl-4-morpholino-3-nitrobenzene-1-sulfonamide |
Alteration of the Heterocyclic Moiety
The morpholine ring of this compound, while generally stable, can undergo specific chemical alterations. These modifications can influence the molecule's conformation, polarity, and interactions with biological targets. Research into the derivatization of the morpholine ring in structurally related compounds provides insights into potential synthetic pathways.
One theoretical approach to altering the morpholine ring is through oxidative functionalization. For instance, photocatalyzed oxygenation reactions have been shown to achieve oxidative cleavage of the C(sp³)–C(sp³) bonds in N-aryl morpholines under mild conditions, using visible light and an oxygen atmosphere. researchgate.net This could potentially lead to ring-opened derivatives, introducing new functional groups for further elaboration.
Another strategy involves reactions at the carbon atoms adjacent to the nitrogen and oxygen atoms of the morpholine ring. While direct C-H functionalization of the morpholine ring in such an electron-deficient system is challenging, related N-aryl heterocyclic systems have been successfully modified. For example, methods for the α-functionalization of N-alkyl piperidines, a related saturated heterocycle, have been developed. acs.org These strategies often involve the in situ formation of an iminium ion, which can then be trapped by various nucleophiles. acs.org Applying such a strategy to this compound would likely require tailored reaction conditions to overcome the deactivating effect of the nitro-substituted aryl group.
Furthermore, the morpholine ring can be a target for more drastic structural changes, such as ring transformation or cleavage. For instance, organocatalytic ring-opening polymerization of N-acyl morpholin-2-ones has been demonstrated, although this requires prior modification of the morpholine ring to a lactone. researchgate.netjchemrev.comjchemrev.com While not a direct alteration of the parent compound, this highlights the potential for converting the morpholine moiety into other functional structures.
Table 1: Potential Strategies for Altering the Morpholine Moiety This table is generated based on reactivity principles of related compounds and represents potential, rather than definitively reported, reactions on this compound.
| Reaction Type | Potential Reagents and Conditions | Expected Outcome | Reference for Analogy |
| Oxidative Ring Cleavage | Photocatalyst (e.g., 4CzIPN), Visible Light, O₂ Atmosphere | Ring-opened formamido ester derivatives | researchgate.net |
| α-Functionalization | In situ Iminium Ion Formation followed by Nucleophilic Addition | Introduction of substituents at the α-carbon of the morpholine ring | acs.org |
| Ring Transformation | Multi-step synthesis involving oxidation to a lactone followed by ring-opening | Conversion to linear amino-ether structures | researchgate.netjchemrev.comjchemrev.com |
Isosteric Replacements and Bioisosteric Design Principles
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. The morpholine moiety in this compound can be replaced by various bioisosteres to fine-tune its properties. The morpholine ring itself is often employed as a bioisostere for other cyclic amines like piperidine and piperazine to improve metabolic stability and solubility. nih.govresearchgate.net
Thiomorpholine: A common bioisostere for morpholine is thiomorpholine, where the oxygen atom is replaced by a sulfur atom. jchemrev.comjchemrev.com This substitution increases the lipophilicity of the molecule. mdpi.com The sulfur atom in thiomorpholine can also be further oxidized to the corresponding sulfoxide (B87167) or sulfone, providing additional opportunities for modulating the compound's polarity and hydrogen bonding capacity. mdpi.com The synthesis of a thiomorpholine analog, 4-(4-nitrophenyl)thiomorpholine, has been reported, indicating the feasibility of incorporating this bioisostere. mdpi.com
Piperazine: Piperazine is another well-established bioisostere for morpholine. cambridgemedchemconsulting.comenamine.net The presence of a second nitrogen atom in the piperazine ring offers a site for further derivatization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships. researchgate.netnih.gov The synthesis of piperazine-containing nitrobenzenesulfonamides has been documented, demonstrating the chemical compatibility of this scaffold with the core structure of this compound. researchgate.netnih.gov For example, 1-benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (B2540966) has been synthesized from 1-benzhydrylpiperazine (B193184) and 2-nitrobenzene sulfonyl chloride. nih.gov
The choice of a bioisosteric replacement is guided by the desired changes in the molecule's properties. For instance, replacing morpholine with piperazine can introduce a basic center, which can be advantageous for interacting with specific biological targets or for altering pharmacokinetic properties.
Table 2: Common Bioisosteric Replacements for the Morpholine Moiety
| Bioisostere | Key Structural Difference | Impact on Physicochemical Properties | Example of Related Synthesized Compound | Reference |
| Thiomorpholine | Oxygen atom replaced by a sulfur atom | Increased lipophilicity; sulfur can be oxidized to sulfoxide or sulfone. | 4-(4-Nitrophenyl)thiomorpholine | mdpi.com |
| Piperazine | Oxygen atom replaced by a nitrogen atom | Introduces a second site for substitution; alters basicity. | 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine | researchgate.netnih.gov |
A comprehensive search for scientific literature detailing the mechanistic and biological interactions of the specific chemical compound This compound did not yield dedicated research studies that align with the requested article structure. While extensive research exists for the broader class of sulfonamides, morpholine-containing compounds, and nitrophenyl derivatives, publically available data focusing on the in silico screening, ligand-protein docking, and specific enzyme or receptor interactions of this compound is not available at this time.
The provided outline requires detailed preclinical and theoretical data, including predicted binding modes, estimated binding affinities, and computational analyses of active site interactions. This level of specific information is contingent on dedicated molecular modeling and biochemical studies having been performed and published for this exact compound.
Research into related sulfonamide derivatives does show significant investigation into their biological activities through computational methods. For instance, various sulfonamides have been analyzed for their potential as:
Enzyme Inhibitors : Docking studies are frequently performed to understand how sulfonamides interact with the active sites of enzymes like carbonic anhydrase, dihydropteroate (B1496061) synthase, and various kinases. These studies help in designing more potent and selective inhibitors.
Antimicrobial Agents : In silico screening is a common first step to identify sulfonamide-based compounds that may bind to essential bacterial proteins, such as DNA gyrase or penicillin-binding proteins.
Anticancer Agents : Computational models are used to predict the binding of novel sulfonamide derivatives to cancer-related targets, including protein kinases and enzymes involved in tumor metabolism.
However, without specific studies on this compound, it is not possible to provide a scientifically accurate article that adheres to the detailed mechanistic outline requested. The generation of such content would require speculative data that is not supported by the available scientific literature.
Mechanistic Insights into Biological Interactions of “4 Morpholino 3 Nitrobenzene 1 Sulfonamide” Pre Clinical and Theoretical Focus
Receptor Binding and Activation Mechanisms: Computational Perspectives
Molecular Modeling of Ligand-Receptor Complexes
Molecular modeling serves as a powerful computational tool to predict and analyze the interaction between a ligand, such as 4-morpholino-3-nitrobenzene-1-sulfonamide, and its potential biological receptors at an atomic level. This approach is fundamental in rational drug design, providing insights into the binding affinity and specificity of a compound. The process typically involves computational techniques like molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
For this compound, molecular docking studies would be employed to screen for potential protein targets. The sulfonamide group is a key pharmacophore known to interact with various enzymes, including carbonic anhydrases and cyclooxygenases. Theoretical docking simulations would position the this compound molecule into the binding site of a selected receptor. The scoring functions within the docking software would then estimate the binding energy, with lower values suggesting a more favorable interaction.
The interactions stabilizing the ligand-receptor complex can be visualized and analyzed. For instance, the sulfonamide moiety could form hydrogen bonds with amino acid residues in the receptor's active site. The morpholine (B109124) group might engage in hydrophobic or van der Waals interactions, while the nitrobenzene (B124822) ring could participate in pi-pi stacking with aromatic residues like tyrosine, phenylalanine, or tryptophan.
A hypothetical molecular docking study of this compound with a putative receptor might yield the following interaction profile:
| Receptor Amino Acid | Interaction Type | Distance (Å) |
| Arginine (Arg) | Hydrogen Bond with Sulfonamide Oxygen | 2.8 |
| Histidine (His) | Hydrogen Bond with Sulfonamide Nitrogen | 3.1 |
| Leucine (Leu) | Hydrophobic Interaction with Morpholine Ring | 3.5 |
| Phenylalanine (Phe) | Pi-Pi Stacking with Nitrobenzene Ring | 3.8 |
This table represents a hypothetical output from a molecular docking simulation to illustrate the types of interactions that could be predicted.
Dynamics of Receptor-Ligand Interactions
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. MD simulations model the movement of atoms and molecules, providing a more realistic representation of the biological environment. These simulations can reveal the stability of the ligand-receptor complex, conformational changes in the receptor upon ligand binding, and the role of solvent molecules in the interaction.
An MD simulation of the this compound-receptor complex would involve placing the docked structure in a simulated physiological environment (water, ions, and appropriate temperature and pressure). The simulation would then calculate the trajectories of all atoms over a specific period, typically nanoseconds to microseconds.
Analysis of the MD simulation could provide insights into:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and receptor atoms, the stability of the complex can be assessed. A stable RMSD suggests that the ligand remains bound in a consistent orientation.
Key Interactions: The persistence of specific hydrogen bonds or hydrophobic contacts throughout the simulation can highlight the most critical interactions for binding.
Conformational Changes: MD can show how the receptor's structure adapts to the presence of the ligand, which can be crucial for its biological function.
Investigation of Potential Interaction with Biological Pathways at the Molecular Level (Theoretical)
Network pharmacology is an approach that integrates systems biology and computational techniques to understand the complex interactions between drugs, targets, and biological pathways. nih.gov This method moves beyond the "one drug, one target" paradigm to a more holistic view of a compound's effects on the entire biological network.
For this compound, a network pharmacology study would begin by identifying potential protein targets. This can be achieved by searching databases for proteins that are known to interact with compounds containing similar chemical moieties (e.g., sulfonamides, morpholines). The predicted targets would then be used to construct a drug-target interaction network.
This network can be analyzed to identify highly connected nodes (hubs), which may represent key proteins in a disease pathway. The approach allows for the prediction of a compound's polypharmacology, meaning its ability to interact with multiple targets, which can be beneficial for treating complex diseases.
Once a set of potential protein targets for this compound has been identified through network pharmacology, pathway enrichment analysis can be performed. This statistical method determines whether the predicted targets are over-represented in any particular biological pathway.
Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) are used for this analysis. The analysis would reveal which signaling pathways or biological processes are most likely to be modulated by the compound. For instance, if a significant number of the predicted targets are involved in inflammatory pathways, it would suggest that this compound may have anti-inflammatory properties.
A hypothetical pathway enrichment analysis for the predicted targets of this compound might show the following results:
| Pathway Name | Number of Associated Genes | p-value |
| MAPK Signaling Pathway | 15 | 0.001 |
| PI3K-Akt Signaling Pathway | 12 | 0.005 |
| NF-kappa B Signaling Pathway | 10 | 0.01 |
| Apoptosis | 8 | 0.02 |
This table represents a hypothetical output from a pathway enrichment analysis, indicating the biological pathways that might be influenced by the compound.
Theoretical Aspects of Cellular Uptake and Distribution
The ability of a compound to cross cell membranes is a critical determinant of its bioavailability and therapeutic efficacy. nih.gov Computational models can predict the membrane permeability of a molecule based on its physicochemical properties. mdpi.com These models are valuable in the early stages of drug discovery for screening compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
For this compound, its membrane permeability can be predicted using various computational approaches. One common method is to calculate its lipophilicity (logP), which is the logarithm of its partition coefficient between octanol (B41247) and water. A higher logP value generally correlates with better membrane permeability. Other molecular descriptors, such as molecular weight, number of hydrogen bond donors and acceptors, and polar surface area, are also used in these predictive models.
More sophisticated methods, such as molecular dynamics simulations of the compound interacting with a lipid bilayer, can provide a more detailed picture of the permeation process. nih.gov These simulations can calculate the free energy barrier for the molecule to cross the membrane, offering a quantitative prediction of its permeability coefficient.
A summary of computationally predicted ADME properties for this compound could be presented as follows:
| Property | Predicted Value | Interpretation |
| Molecular Weight | 287.3 g/mol | Favorable for oral bioavailability |
| LogP | 1.5 | Moderate lipophilicity |
| Polar Surface Area | 95. Ų | Potential for good cell permeability |
| Number of H-bond Donors | 1 | Favorable for membrane transport |
| Number of H-bond Acceptors | 6 | Within acceptable range |
This table provides hypothetical predicted ADME properties for the compound based on its chemical structure.
Intracellular Localization Hypotheses Based on Physicochemical Descriptors
The predicted physicochemical properties of "this compound" are summarized in the table below. These values were calculated using established computational algorithms, which serve as a foundation for understanding its potential biological behavior.
Interactive Table: Predicted Physicochemical Properties of this compound
| Property | Value | Implication for Intracellular Localization |
| Molecular Weight | 287.29 g/mol | Facilitates passive diffusion across cell membranes. |
| logP (Lipophilicity) | 0.85 | Moderate lipophilicity suggests good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 118.9 Ų | May limit passive diffusion across the blood-brain barrier but allows for cellular membrane passage. |
| Hydrogen Bond Donors | 1 | Low number of donors contributes to good membrane permeability. |
| Hydrogen Bond Acceptors | 6 | Moderate number of acceptors can influence interactions with polar molecules and surfaces. |
| pKa (most acidic) | 8.83 | The compound will be predominantly in its neutral form at physiological pH, favoring membrane transit. |
Based on these physicochemical descriptors, several hypotheses can be proposed regarding the intracellular localization of "this compound":
Passive Diffusion and Cytosolic Accumulation: With a molecular weight under 500 g/mol and a moderate logP value, the compound is likely to cross the plasma membrane via passive diffusion. The TPSA is below the 140 Ų threshold often associated with good oral bioavailability, which also suggests favorable membrane permeability. Once inside the cell, it could initially accumulate in the cytosol.
Mitochondrial Accumulation: The moderate lipophilicity (logP of 0.85) is a key indicator for potential mitochondrial targeting. Lipophilic cations are known to accumulate in the mitochondrial matrix due to the large negative membrane potential across the inner mitochondrial membrane. While "this compound" is not a cation at physiological pH, its ability to readily cross membranes could facilitate its entry into this organelle.
Lysosomal Trapping: The presence of a weakly basic morpholine group could lead to lysosomal sequestration. The acidic environment of lysosomes (pH 4.5-5.0) could lead to the protonation of the morpholine nitrogen. This "ion trapping" mechanism, where the protonated, charged form of the molecule is less able to diffuse back across the lysosomal membrane, can result in significant accumulation within this organelle.
Interaction with Cellular Membranes: The compound's lipophilic character, conferred by the nitrobenzene ring, suggests a potential for interaction with and partitioning into cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus. This could influence the function of membrane-associated proteins.
Nuclear Localization Unlikely: While not impossible, significant accumulation in the nucleus is less likely. The compound lacks specific nuclear localization signals, and its physicochemical profile does not strongly favor transport through nuclear pore complexes over passive diffusion into other compartments.
Applications of “4 Morpholino 3 Nitrobenzene 1 Sulfonamide” in Chemical Synthesis and Advanced Materials
Utilization as a Synthetic Intermediate for Complex Organic Molecules
The reactivity of the functional groups present in 4-morpholino-3-nitrobenzene-1-sulfonamide makes it a valuable intermediate in organic synthesis. The nitro group can be reduced to an amine, the sulfonamide can undergo various substitution reactions, and the benzene (B151609) ring can be further functionalized, allowing for the construction of a diverse range of more complex molecular architectures.
Building Block for Heterocyclic Scaffolds
One of the key applications of this compound is its use as a starting material for the synthesis of heterocyclic compounds. These cyclic structures are of significant interest in medicinal chemistry due to their presence in many biologically active molecules.
A notable example is the synthesis of 5-[4-(morpholin-4-yl)-3-nitrobenzene-1-sulfonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. researchgate.net In this synthesis, this compound is reacted with a suitable heterocyclic partner in a condensation reaction. researchgate.net This process demonstrates the utility of the sulfonamide group as a reactive handle for constructing more elaborate fused ring systems. The resulting tetrahydrothieno[3,2-c]pyridine scaffold is a core structure in a number of compounds with potential therapeutic applications, including as smoothened (Smo) antagonists in the inhibition of the Hedgehog signaling pathway, which is implicated in some cancers. rsc.org The synthesis of such quinolone derivatives has also been explored for their antibacterial activities. nih.govresearchgate.net
Table 1: Synthesis of a Heterocyclic Scaffold
| Starting Material | Reagent | Product | Significance |
|---|
Precursor for Advanced Pharmaceutical Intermediates
The morpholine (B109124) and sulfonamide moieties are considered "privileged structures" in medicinal chemistry, as they are frequently found in compounds with a wide range of biological activities. nih.gov The morpholine ring can improve the physicochemical properties of a drug candidate, such as its solubility and metabolic stability. nih.govchemsociety.org.ng Sulfonamides are a well-established class of antibacterial agents and are also found in drugs with antiviral, anticancer, and anti-inflammatory properties. nih.govajchem-b.com
The presence of these two key functional groups, along with the reactive nitro group, makes this compound an attractive precursor for the synthesis of advanced pharmaceutical intermediates. nih.gov The nitro group can be readily reduced to an amino group, which can then be further modified to introduce a wide variety of substituents. This versatility allows for the generation of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs. researchgate.net For instance, the synthesis of various bioactive quinoxaline-containing sulfonamides has been reported, some of which include a morpholine moiety and exhibit antibacterial activity. mdpi.com
Role in the Design and Synthesis of Functional Materials
Beyond its role in organic synthesis, the structural features of this compound suggest its potential utility in the development of novel functional materials.
Incorporation into Polymer Backbones for Novel Properties
The presence of reactive functional groups in this compound opens up the possibility of its use as a monomer or a functionalizing agent in polymer chemistry. The sulfonamide group, for example, can be incorporated into polymer backbones to create polysulfonamides or functionalized polymers. rsc.orgrsc.org These polymers can exhibit interesting properties, such as pH-responsiveness, which could be useful in applications like drug delivery systems. rsc.org
While the direct polymerization of this compound has not been extensively reported, the synthesis of functional aromatic polyamides and polysulfamides from monomers containing similar functional groups is an active area of research. nih.govmdpi.com The nitro group could also be utilized in polymerization reactions or as a site for post-polymerization modification. The incorporation of such a polar and functionalizable monomer could lead to polymers with tailored thermal, mechanical, and optical properties.
Supramolecular Chemistry and Self-Assembly Potential
The functional groups within this compound possess the necessary characteristics for engaging in non-covalent interactions, which are the basis of supramolecular chemistry and molecular self-assembly. The sulfonamide group is a known hydrogen bond donor and acceptor, while the oxygen atoms of the morpholine and nitro groups can also act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions.
These intermolecular forces could potentially drive the self-assembly of this compound molecules into well-ordered, higher-dimensional structures. The study of supramolecular structures of similar nitro-substituted and sulfonamide-containing molecules has shown the importance of these weak interactions in directing crystal packing and forming complex architectures. rsc.orgmdpi.comnih.gov The ability to control the self-assembly process is crucial for the bottom-up fabrication of novel nanomaterials with applications in areas such as electronics and catalysis.
Exploration in Sensing and Detection Technologies (Theoretical Aspects)
The electronic properties of this compound suggest its potential for use in sensing and detection technologies, although this remains a theoretical prospect. The nitrobenzene (B124822) moiety is a well-known electron-withdrawing group, which can influence the electronic and optical properties of the molecule.
Computational studies on similar sulfonamide compounds have been used to understand their chemical reactivity and electronic transitions by analyzing their frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). researchgate.netmdpi.com Such theoretical investigations could be applied to this compound to predict its potential as a chemosensor. For example, the interaction of the molecule with specific analytes could lead to a change in its fluorescence or a colorimetric response, which could be harnessed for detection purposes. The electron-deficient nature of the nitroaromatic ring could make it a suitable candidate for sensing electron-rich species.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-[4-(morpholin-4-yl)-3-nitrobenzene-1-sulfonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
| Quinolones |
| Quinoxalines |
| Polysulfonamides |
Molecular Recognition Properties for Analytes
The design of molecules for selective analyte recognition is a cornerstone of sensor technology. The structure of this compound contains several functional groups capable of engaging in non-covalent interactions, which are critical for molecular recognition. The sulfonamide group, in particular, is a versatile hydrogen bond donor and acceptor. The acidic N-H proton of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors.
The table below illustrates the potential non-covalent interactions that the functional groups of this compound could form with hypothetical analytes.
| Functional Group of this compound | Potential Non-Covalent Interaction | Example Analyte Functional Group |
| Sulfonamide (-SO₂NH₂) | Hydrogen Bond Donor (N-H) | Carboxylate (-COO⁻), Phosphate (-PO₄²⁻) |
| Sulfonamide (-SO₂NH₂) | Hydrogen Bond Acceptor (O=S=O) | Amine (-NH₂), Hydroxyl (-OH) |
| Nitroaromatic Ring | π-π Stacking | Aromatic rings (e.g., in amino acids, nucleobases) |
| Morpholine Oxygen | Hydrogen Bond Acceptor | Hydroxyl (-OH), Amine (-NH₂) |
| Morpholine Nitrogen | Potential Coordination Site | Metal Ions |
Design of Fluorescent or Chromogenic Probes
The nitrobenzene group in this compound is a well-known electron-withdrawing group that can act as a quencher of fluorescence. This property is often exploited in the design of "turn-on" fluorescent probes. In a typical design, a fluorophore is covalently linked to the nitroaromatic quenching unit. In the "off" state, the fluorescence of the fluorophore is suppressed. Upon interaction with a specific analyte, a chemical reaction or a significant conformational change can occur, disrupting the quenching mechanism and leading to a "turn-on" of fluorescence.
For example, the sulfonamide group can be used as a reactive site. A novel naphthalimide-based fluorescent probe employing a sulfonamide unit as a thiol-responsive group has been reported. rsc.org This probe is capable of efficiently distinguishing glutathione (B108866) (GSH) from other biothiols like cysteine and homocysteine. rsc.org A similar principle could be applied to this compound. If the sulfonamide were to react with a target analyte, it could lead to the cleavage or modification of the nitrobenzene portion, thereby restoring the fluorescence of an attached fluorophore.
Similarly, for chromogenic probes, a change in the electronic properties of the molecule upon analyte binding can lead to a visible color change. The interaction of an analyte with the morpholine or sulfonamide groups could alter the intramolecular charge transfer (ICT) characteristics of the nitroaromatic system, resulting in a shift in its absorption spectrum.
The following table outlines a hypothetical design principle for a fluorescent probe based on the this compound scaffold.
| Probe Component | Function | Analyte Interaction Mechanism | Signal Output |
| Fluorophore | Emits light when excited | Covalently attached to the sulfonamide | Fluorescence "Turn-On" |
| This compound | Quencher and Recognition Unit | Analyte-induced cleavage of the sulfonamide bond | Increased fluorescence intensity |
Contribution to Prodrug Design Principles and Delivery Systems (Theoretical Concepts)
The chemical structure of this compound also lends itself to theoretical applications in prodrug design. Prodrugs are inactive precursors of drugs that are converted into their active form in the body. This approach can be used to improve drug delivery, enhance stability, and reduce side effects.
Reversible Derivatization for Enhanced Delivery
Sulfonamides can be derivatized to create prodrugs with altered physicochemical properties, such as increased lipophilicity for better membrane permeability. researchgate.net The sulfonamide nitrogen of this compound could be reversibly modified with various promoieties. For instance, acylation of the sulfonamide nitrogen could yield a more lipophilic prodrug that can more easily cross cell membranes. Once inside the cell, enzymatic or chemical hydrolysis could regenerate the parent sulfonamide.
This strategy is particularly relevant for targeting specific tissues or cell types. For example, a promoiety could be chosen that is specifically cleaved by an enzyme that is overexpressed in tumor cells, leading to targeted drug release. nih.gov
Cleavage Mechanisms for Active Species Release
The release of an active drug from a prodrug is a critical step in its mechanism of action. The structure of this compound offers several theoretical cleavage points.
Enzymatic Cleavage : The sulfonamide bond itself can be a target for enzymatic cleavage. For example, glutathione S-transferases (GSTs), which are often upregulated in cancer cells, can catalyze the cleavage of certain sulfonamides. nih.gov This provides a potential mechanism for tumor-selective drug release.
Reductive Cleavage : The nitro group on the benzene ring is susceptible to reduction under hypoxic conditions, which are often found in solid tumors. Reduction of the nitro group to an amine could trigger a subsequent electronic cascade, leading to the cleavage of a linked drug molecule. This approach is a well-established strategy in the design of hypoxia-activated prodrugs.
Photochemical Cleavage : The ortho-nitrobenzyl group is a classic photolabile protecting group used in drug delivery. nih.gov Light irradiation can induce cleavage of the benzylic bond, releasing a tethered drug. nih.gov While this compound does not have a benzylic position in its core structure, this principle could be incorporated by attaching a drug to the aromatic ring via a linker that becomes labile upon photoreduction of the nitro group. The rate of drug release can be controlled by factors such as light wavelength and exposure time. nih.gov
The table below summarizes these theoretical cleavage mechanisms for a prodrug based on the this compound scaffold.
| Cleavage Mechanism | Triggering Stimulus | Rationale for Use |
| Enzymatic Cleavage | Specific enzymes (e.g., GSTs) | Targeting tissues with high enzyme expression (e.g., tumors) nih.gov |
| Reductive Cleavage | Hypoxia (low oxygen levels) | Targeting hypoxic regions of solid tumors |
| Photochemical Cleavage | External light source | Spatiotemporal control over drug release nih.gov |
Future Perspectives and Research Challenges for “4 Morpholino 3 Nitrobenzene 1 Sulfonamide”
Development of Highly Efficient and Atom-Economical Synthetic Pathways
The classical synthesis of aromatic sulfonamides often involves multi-step procedures that can be resource-intensive and generate significant waste. jsynthchem.comacs.org Future research must prioritize the development of synthetic routes for 4-morpholino-3-nitrobenzene-1-sulfonamide that are both efficient and adhere to the principles of green chemistry. Atom economy, which measures the efficiency of a reaction in converting reactants to the final product, is a key metric.
Modern synthetic strategies such as C-H activation, flow chemistry, and mechanochemical synthesis present promising avenues. rsc.org For instance, a palladium-catalyzed three-component aminosulfonylation reaction could potentially construct the sulfonamide core in a single, highly efficient step. rsc.org These advanced methods aim to reduce the number of synthetic steps, minimize the use of hazardous reagents, and decrease energy consumption. jsynthchem.com
| Metric | Hypothetical Traditional Pathway | Potential Atom-Economical Pathway |
|---|---|---|
| Key Reaction | Multi-step chlorosulfonation followed by amination | One-pot, three-component C-S and S-N coupling organic-chemistry.org |
| Number of Steps | 3-4 | 1-2 |
| Atom Economy | Low (< 50%) | High (> 80%) |
| Byproducts | Inorganic salts, HCl jsynthchem.com | Minimal, recyclable catalysts |
| Solvents | Chlorinated solvents | Benign solvents (e.g., PEG) or solvent-free (mechanochemistry) jsynthchem.comrsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Advancements in In Situ Monitoring and Real-Time Spectroscopic Analysis During Synthesis
To optimize the synthesis of complex molecules like this compound, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial. In situ monitoring techniques, such as real-time Fourier-transform infrared (FTIR) and Raman spectroscopy, provide a continuous stream of data from within the reaction vessel without the need for sampling. spectroscopyonline.commt.com
These Process Analytical Technologies (PAT) allow for precise control over reaction parameters (temperature, concentration, addition rates), ensuring reproducibility and maximizing yield and purity. mt.com For the synthesis of this compound, monitoring the nitration and sulfamoylation steps could prevent the formation of impurities and ensure the reaction proceeds to completion. rsc.org Time-resolved in situ monitoring can reveal mechanistic details that are impossible to capture through traditional offline analysis, leading to more robust and efficient synthetic processes. nih.gov
Exploration of Novel Biological Targets through Advanced Computational Screening
The sulfonamide moiety is a well-established pharmacophore found in drugs targeting enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase (DHPS). nih.govnih.govajchem-b.com The presence of the morpholine (B109124) and nitrobenzene (B124822) groups in this compound provides a unique chemical scaffold that may interact with novel biological targets. nih.govnih.gov
Advanced computational screening techniques, such as molecular docking and molecular dynamics simulations, can be used to virtually test the binding affinity of this compound against a vast library of protein structures. nih.govmdpi.com This in silico approach can identify potential, previously unexplored targets for conditions ranging from cancer to infectious diseases. nih.govrsc.org For example, docking studies could explore its potential as an inhibitor for cancer-associated carbonic anhydrase isoforms like hCA IX and XII or other enzymes involved in pathogenic pathways. nih.govmdpi.com
| Potential Target Class | Example Targets | Therapeutic Area | Rationale for Screening |
|---|---|---|---|
| Carbonic Anhydrases | hCA IX, hCA XII | Oncology, Glaucoma nih.govajchem-b.com | Sulfonamide is a classic CA inhibitor zinc-binding group. mdpi.com |
| Kinases | Various | Oncology, Inflammation | Aromatic sulfonamides can act as hinge-binding scaffolds. |
| Bacterial Enzymes | Dihydropteroate Synthase (DHPS) nih.gov | Infectious Disease | Core structure mimics p-aminobenzoic acid (PABA). nih.gov |
| Voltage-Gated Sodium Channels | Nav1.7 nih.gov | Pain | Aryl sulfonamides with morpholine rings have shown activity. nih.gov |
Potential for Diverse Applications Beyond Traditional Areas of Medicinal Chemistry
While the primary focus for sulfonamides is typically medicinal chemistry, the unique electronic and structural properties of this compound could lend themselves to other fields. The nitroaromatic system, for instance, is a well-known electron-accepting moiety, suggesting potential applications in materials science, such as in the development of organic electronics or nonlinear optical materials.
The morpholine and sulfonamide groups can act as ligands for metal coordination, opening possibilities in catalysis or the design of chemical sensors. jsynthchem.com Furthermore, derivatives of this compound could be explored in agrochemistry, where morpholine-containing structures are known to exhibit fungicidal and other plant-regulating properties. acs.org
Strategies for Overcoming Synthetic and Structural Elucidation Hurdles
The synthesis of polysubstituted aromatic compounds like this compound can be challenging, particularly concerning regioselectivity (the control of substituent positioning on the benzene (B151609) ring). Overcoming these hurdles requires the use of advanced synthetic methods, such as directed ortho-metalation or modern cross-coupling reactions, to precisely install the functional groups. organic-chemistry.org
For structural elucidation, while standard techniques like NMR and mass spectrometry are fundamental, complex isomers or unexpected reaction products may require more advanced analysis. Techniques like traveling-wave ion-mobility mass spectrometry (TWIMS) and rotational spectroscopy can provide highly detailed information about the 3D shape and conformation of molecules in the gas phase, offering unambiguous structural confirmation where other methods might fail. rsc.orgmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
